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7-Methyladenine - 935-69-3

7-Methyladenine

Catalog Number: EVT-257324
CAS Number: 935-69-3
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Methyladenine is a methylated purine base primarily found as a product of DNA alkylation. [, ] It is considered a minor alkylation product compared to major adducts like 7-methylguanine and O6-methylguanine. [, ] Despite its lower abundance, 7-methyladenine plays a crucial role in scientific research, particularly in the fields of chemical carcinogenesis, DNA damage and repair, and analytical biochemistry. Its presence in biological samples can serve as a marker for exposure to methylating agents, many of which are potent carcinogens. [, ]

Future Directions
  • Elucidating the Role of 7-Methyladenine in Carcinogenesis: While the link between 7-methyladenine and DNA damage is well-established, further research is needed to fully understand its specific role in the initiation and progression of cancer. [, , ]
  • Developing Targeted Therapies: A deeper understanding of the cellular repair mechanisms for 7-methyladenine could pave the way for developing targeted therapies that enhance DNA repair capacity and potentially prevent cancer development. [, ]
  • Exploring the Use of 7-Methyladenine as a Biomarker in Clinical Settings: Further validation of 7-methyladenine as a biomarker in human populations could lead to its application in personalized medicine, allowing for the identification of individuals at higher risk of developing certain cancers. [, ]

Adenine

Relevance: Adenine is the parent compound of 7-Methyladenine. The methylation of adenine at the N-7 position by methylating agents results in the formation of 7-Methyladenine [, , , , , ]. This methylation is significant in the context of DNA damage and repair mechanisms.

9-Methyladenine

Relevance: 9-Methyladenine is a structural isomer of 7-Methyladenine, differing only in the position of the methyl group on the adenine ring. Both compounds are products of adenine methylation and are often studied comparatively in the context of DNA alkylation and repair [, , , , , ].

3-Methyladenine

Relevance: 3-Methyladenine is another important product of adenine methylation, similar to 7-Methyladenine. While both compounds arise from DNA alkylation, they differ in their biological consequences and repair mechanisms [, , , , , ].

7-Methylguanine

Relevance: Like 7-Methyladenine, 7-Methylguanine is a product of DNA alkylation, but it involves methylation of the guanine base instead of adenine [, , , , , , ]. Comparison of these two methylated bases helps understand the differential effects and repair pathways for various alkylation damages.

O6-Methylguanine

Relevance: While O6-Methylguanine is a product of guanine methylation, its relevance to 7-Methyladenine lies in their shared origin from DNA alkylation by similar agents [, , , , , ]. Studying these adducts helps researchers understand the spectrum of DNA damage and the mechanisms employed by cells to repair such damage.

1-Methyladenine

Relevance: 1-Methyladenine is yet another product of adenine methylation, similar to 7-Methyladenine [, , , ]. Investigating the formation and repair of these minor alkylation products helps provide a complete picture of the cellular response to DNA damage.

N6-Methoxyadenosine

Relevance: N6-Methoxyadenosine serves as a precursor for synthesizing 7-Methyladenine and its derivatives. The methylation of N6-Methoxyadenosine can be directed to the N-7 position, leading to the formation of N6-methoxy-7-methyladenosine, which can then be further modified to obtain 7-Methyladenine [, ].

7-Ethyladenine

Relevance: 7-Ethyladenine is relevant to the study of 7-Methyladenine due to their structural similarity and shared mechanism of formation through alkylation []. Comparative studies of these compounds can provide insights into the impact of different alkyl groups on the biological activity and repair of alkylated DNA bases.

2-Fluoroadenine

Relevance: 2-Fluoroadenine is relevant to the study of 7-Methyladenine due to its interaction with adenine receptors [, ]. By studying the binding affinity and functional effects of 2-Fluoroadenine and other adenine analogs, researchers can gain insights into the structure-activity relationships of adenine receptors and their potential roles in various physiological processes.

Source and Classification

7-Methyladenine is derived from adenine, one of the four nucleobases found in nucleic acids such as DNA and RNA. It falls under the classification of nucleobase derivatives and is recognized for its roles in various biochemical processes, including DNA repair mechanisms and cellular signaling pathways .

Synthesis Analysis

Methods of Synthesis

The synthesis of 7-Methyladenine primarily involves the methylation of adenine. A common method includes:

  • Methylation Reaction: Adenine reacts with methylating agents such as dimethylnitrosamine or methyl iodide in an acidic medium to facilitate the transfer of the methyl group to the nitrogen atom at position 7.
  • Reaction Conditions: The reaction typically requires controlled conditions, including specific temperatures (often around room temperature to 60°C) and pH levels to optimize yield and purity. The duration of the reaction can vary but often lasts several hours .

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up to enhance production efficiency. Parameters such as reactant concentration, temperature, and pH are meticulously monitored to maximize yield while minimizing by-products.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 7-Methyladenine can be described as follows:

  • Chemical Structure: The compound retains the core purine structure of adenine with a methyl group attached to the nitrogen at position 7.
  • Bonding: It features multiple nitrogen atoms within its ring structure, contributing to its chemical reactivity and biological function.
  • 3D Configuration: The spatial arrangement allows for interactions with various biological molecules, influencing its biological activity .

Relevant Data

  • Molecular Weight: Approximately 135.15 g/mol.
  • Melting Point: Typically ranges from 200°C to 210°C depending on purity .
Chemical Reactions Analysis

Types of Reactions

7-Methyladenine undergoes several significant chemical reactions:

  • Oxidation: Can be oxidized to form derivatives such as hydroxymethylated products.
  • Reduction: Reduction reactions can lead to modifications that introduce different functional groups.
  • Substitution: Participates in substitution reactions where the methyl group or other components may be replaced by different atoms or groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate are frequently employed.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction processes.
  • Substitution Conditions: Varies based on substituents; halogens or alkylating agents are common reagents used for substitution reactions .
Mechanism of Action

Target of Action

As a methylated derivative of adenine, 7-Methyladenine influences various biochemical pathways:

  • Modification Role: It plays a crucial role in modifying adenine bases within nucleic acids, impacting their stability and interactions with other biomolecules.
  • Biochemical Pathways: Involvement in base excision repair pathways highlights its significance in DNA damage response mechanisms .

Result of Action

The action of 7-Methyladenine can lead to alterations in DNA and RNA structures, affecting their integrity and functionality. This has implications for understanding cellular responses to DNA damage and potential therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Relevant Data

  • pKa Values: Reflects its acidic properties; specific pKa values may vary based on environmental conditions .
  • Spectroscopic Data: Characteristic absorption peaks can be observed in UV-visible spectroscopy, aiding in identification and analysis.
Applications

Scientific Applications

7-Methyladenine has diverse applications across various scientific fields:

  • Chemistry: Serves as a model compound for studying methylation effects on nucleobases.
  • Biology: Functions as a biomarker for DNA damage induced by methylating agents, facilitating research into mutagenesis.
  • Medicine: Investigated for its role in DNA repair mechanisms, offering insights into therapies for diseases linked to DNA damage, such as cancer.
  • Industry: Utilized in synthesizing other chemical compounds and as a reference standard in analytical chemistry .
Mechanistic Roles in DNA Repair Pathways

Base Excision Repair (BER) Pathway Integration

Enzymatic Recognition by DNA Glycosylases

DNA glycosylases serve as the primary sentinels for identifying and removing alkylated bases, including 7-methyladenine (7mA), to maintain genomic integrity. In humans, the monofunctional DNA glycosylase MPG (also known as AAG or ANPG) specifically targets 7mA lesions through a sophisticated damage-sensing mechanism [1] [2]. This enzyme employs a base-flipping mechanism that extrudes the damaged nucleotide from the DNA helix into its active site pocket, enabling selective recognition while excluding undamaged bases [5] [7]. Structural analyses reveal that MPG's substrate binding pocket accommodates the methylated purine through hydrophobic interactions and hydrogen bonding networks that discriminate 7mA from normal adenine residues [2] [8].

Table 1: Glycosylases Involved in 7-Methyladenine Recognition

GlycosylaseOrganismSubstratesCatalytic TypeCellular Localization
MPG (AAG)Human7mA, 3mA, HxMonofunctionalNucleus
AlkA (TAG II)E. coli7mA, 3mA, 7mGMonofunctionalCytoplasm/Nucleoid
MAGYeast7mA, 3mAMonofunctionalNucleus

The bacterial counterpart, DNA-3-methyladenine glycosylase II (AlkA), exhibits broader substrate specificity but efficiently processes 7mA lesions. AlkA hydrolyzes the deoxyribose N-glycosidic bond to excise 7-methyladenine from alkylation-damaged DNA polymers [7]. This enzyme is inducible upon exposure to alkylating agents, enabling a rapid adaptive response to genotoxic stress [7] [8]. Unlike lesion-specific glycosylases, AlkA recognizes a spectrum of damaged bases including 3-methyladenine, 7-methylguanine, and O²-methylpyrimidines through a versatile substrate-binding pocket [7].

Substrate Specificity and Catalytic Mechanisms of N-Glycosidic Bond Hydrolysis

The excision of 7-methyladenine involves precise N-glycosidic bond hydrolysis catalyzed by monofunctional DNA glycosylases. MPG and AlkA both catalyze cleavage of the C1'-N9 bond linking the damaged base to the deoxyribose sugar, releasing free 7-methyladenine and generating an abasic site (AP site) without direct DNA strand scission [2] [3]. This catalytic process occurs via an SN1 dissociative mechanism involving transient formation of an oxocarbenium ion intermediate at the C1' position of the deoxyribose [5] [8].

The reaction mechanism proceeds through these essential steps:

  • Enzyme-DNA complex formation with lesion extrusion (base flipping)
  • N-glycosidic bond destabilization through electrostatic interactions
  • Proton donation to the purine N3 position by catalytic residues
  • Cleavage of the C1'-N9 glycosidic bond
  • Release of free 7-methyladenine [1] [7]

Table 2: Catalytic Features of 7mA-Processing Glycosylases

Catalytic FeatureMPG (Human)AlkA (E. coli)
Reaction TypeHydrolysisHydrolysis
Catalytic ResiduesGlu125, Tyr162Asp238, Trp272
Rate Enhancement10⁸-fold10¹⁰-fold
Leaving Group7mA7mA
ProductAP siteAP site

The catalytic efficiency of 7mA excision varies significantly among glycosylases, with bacterial AlkA exhibiting approximately 100-fold greater activity than human MPG against 7mA lesions [7] [8]. This difference stems from structural variations in their active sites—AlkA employs a flexible α/β-fold that accommodates diverse substrates, while MPG features a narrower pocket optimized for specific alkylated purines [7]. Following base excision, the resulting AP site undergoes further processing by AP endonucleases (APE1 in humans), which cleave the phosphodiester backbone 5' to the abasic site, creating a single-strand break with 3'-OH and 5'-deoxyribose phosphate termini [1] [5].

Impact on Genomic Stability and Mutagenesis

Lesion Bypass Fidelity During DNA Replication

Unrepaired 7-methyladenine poses a significant threat to replication fidelity due to its ambiguous base-pairing properties. While 7mA retains the ability to pair with thymine through two hydrogen bonds, the methyl group at the N7 position introduces steric hindrance and electronic perturbations that promote misincorporation during DNA synthesis [1] [8]. Biochemical studies demonstrate that 7mA templates induce polymerase stalling and increase misincorporation frequencies by 10-100 fold compared to undamaged templates, with dGMP misinsertion occurring opposite the lesion at particularly high rates [8] [9].

Translesion synthesis (TLS) polymerases exhibit variable fidelity when encountering 7mA adducts. The error-prone polymerase η (POLH) preferentially incorporates adenine opposite 7mA, potentially preserving the original coding information [1]. In contrast, polymerase θ (POLQ) shows increased tendency for misincorporation events, particularly guanine insertion that would yield AT→GC transition mutations following replication [1] [8]. The mutagenic potential of persistent 7mA lesions is compounded by their ability to undergo imidazole ring opening under physiological conditions, forming more stable secondary lesions (Fapy-7mA) that present distinct replication challenges [8] [10].

Role in Apurinic/Apyrimidinic (AP) Site Formation and Repair Outcomes

The excision of 7-methyladenine by glycosylases generates an abasic site that represents both a repair intermediate and a potent premutagenic lesion. AP sites exist in equilibrium between closed ring and open aldehyde forms, with the latter being highly susceptible to β-elimination that can lead to single-strand breaks with cytotoxic 3'-blocking groups [1] [5]. If unrepaired before replication, AP sites preferentially direct insertion of dAMP by replicative polymerases (A-rule), frequently resulting in G→T transversions when occurring at guanine-rich sequences [4] [9].

Notably, 7mA-derived AP sites engage multiple repair pathways beyond canonical BER:

  • Short-patch BER: APE1 cleavage followed by DNA polymerase β gap-filling and dRP lyase activity, culminating in ligation by DNA ligase III/XRCC1 (repairs ~80% of AP sites)
  • Long-patch BER: PCNA-dependent DNA synthesis (2-10 nucleotides) by Pol δ/ε, flap excision by FEN1, and ligation by DNA ligase I (addresses ~20% of lesions)
  • Nucleotide Excision Repair (NER): Backup pathway for persistent AP sites, involving XPC-RAD23B recognition and dual incision by XPF-ERCC1 and XPG [5] [9]

Table 3: Comparative Repair Pathways for 7mA-Derived Lesions

Repair PathwayKey EnzymesRepair Efficiency for 7mAMutagenic Consequences if Deficient
Base Excision RepairMPG, APE1, Pol βHigh (t₁/₂ = 20-40 min)Increased AT→GC transitions
Nucleotide Excision RepairXPC, XPA, TFIIHModerate (t₁/₂ = 2-4 hr)G→T transversions
Translesion SynthesisPol η, Pol ι, Pol κError-prone bypassFrameshifts and base substitutions
Homologous RecombinationRAD51, BRCA2Salvage pathway for DSBsChromosomal rearrangements

The critical importance of both BER and NER in processing 7mA lesions is demonstrated by repair studies in knockout cell lines. Murine cells deficient in both Aag (MPG homolog) and XPA (NER factor) show complete abrogation of 7mA repair, while single-deficient cells retain significant repair capacity [9]. This functional redundancy highlights the evolutionary imperative to prevent 7mA accumulation, as unrepaired lesions cause replication fork collapse and double-strand breaks that drive genomic instability [1] [4].

Properties

CAS Number

935-69-3

Product Name

7-Methyladenine

IUPAC Name

7-methylpurin-6-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)

InChI Key

HCGHYQLFMPXSDU-UHFFFAOYSA-N

SMILES

CN1C=NC2=NC=NC(=C21)N

Solubility

Soluble in DMSO

Synonyms

7-Methyladenine; NSC 7857; NSC-7857; NSC7857

Canonical SMILES

CN1C=NC2=NC=NC(=C21)N

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